2-(((2-(4-Nitrobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide
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Overview
Description
2-(((2-(4-Nitrobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a nitrobenzylidene group, a hydrazino group, and a phenylbenzamide moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(4-Nitrobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide typically involves the condensation of 4-nitrobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent, such as acetyl chloride, to introduce the oxoacetyl group. Finally, the resulting compound is coupled with N-phenylbenzamide under suitable reaction conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((2-(4-Nitrobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The hydrazino group can be oxidized to form corresponding azides.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of azides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(((2-(4-Nitrobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(((2-(4-Nitrobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The nitrobenzylidene group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazino group can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-2-(((2-(4-Nitrobenzylidene)hydrazino)(oxo)acetyl)amino)benzamide
- Ethyl 2-{[(2E)-2-(3-Nitrobenzylidene)hydrazinoacetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
2-(((2-(4-Nitrobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
765910-06-3 |
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Molecular Formula |
C22H17N5O5 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N'-[(E)-(4-nitrophenyl)methylideneamino]-N-[2-(phenylcarbamoyl)phenyl]oxamide |
InChI |
InChI=1S/C22H17N5O5/c28-20(24-16-6-2-1-3-7-16)18-8-4-5-9-19(18)25-21(29)22(30)26-23-14-15-10-12-17(13-11-15)27(31)32/h1-14H,(H,24,28)(H,25,29)(H,26,30)/b23-14+ |
InChI Key |
DLIZKLPRVPTSTK-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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